(3-Anilino-4-bromo-5-oxo-2,5-dihydrofuran-2-yl)methyl carbonate
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Overview
Description
(3-Anilino-4-bromo-5-oxo-2,5-dihydrofuran-2-yl)methyl carbonate is a synthetic organic compound that features a unique combination of functional groups, including an aniline, a bromine atom, and a carbonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Anilino-4-bromo-5-oxo-2,5-dihydrofuran-2-yl)methyl carbonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: The initial step involves the formation of the furan ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Bromination: The furan ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Aniline substitution: The brominated furan derivative undergoes a nucleophilic substitution reaction with aniline to introduce the anilino group.
Carbonate formation: Finally, the carbonate ester is formed by reacting the intermediate with a carbonate source, such as dimethyl carbonate, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Anilino-4-bromo-5-oxo-2,5-dihydrofuran-2-yl)methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different nucleophiles replacing the bromine atom.
Scientific Research Applications
(3-Anilino-4-bromo-5-oxo-2,5-dihydrofuran-2-yl)methyl carbonate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Anilino-4-bromo-5-oxo-2,5-dihydrofuran-2-yl)methyl carbonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Altering cellular pathways: Affecting processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Shares a similar furan ring structure and anilino group.
Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate: Contains a thiophene ring instead of a furan ring.
Properties
CAS No. |
647832-06-2 |
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Molecular Formula |
C12H9BrNO5- |
Molecular Weight |
327.11 g/mol |
IUPAC Name |
(3-anilino-4-bromo-5-oxo-2H-furan-2-yl)methyl carbonate |
InChI |
InChI=1S/C12H10BrNO5/c13-9-10(14-7-4-2-1-3-5-7)8(19-11(9)15)6-18-12(16)17/h1-5,8,14H,6H2,(H,16,17)/p-1 |
InChI Key |
KTXCECBBFZZXPK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)OC2COC(=O)[O-])Br |
Origin of Product |
United States |
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